(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate

Catalog No.
S14285256
CAS No.
34783-40-9
M.F
C9H12ClO4P
M. Wt
250.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimeth...

CAS Number

34783-40-9

Product Name

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate

IUPAC Name

(3-chloro-2-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate

Molecular Formula

C9H12ClO4P

Molecular Weight

250.61 g/mol

InChI

InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-4-3-6(7)5-8(9)10/h3-4,6-7H,5H2,1-2H3

InChI Key

BFESKOTYBVOOQX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1=C(CC2C1C=C2)Cl

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate, also known as heptenophos, is a chemical compound with the molecular formula C9H12ClO4PC_9H_{12}ClO_4P and a molar mass of 250.62 g/mol. This compound features a bicyclic structure, specifically the bicyclo[3.2.0]heptane framework, which is characterized by two bridged cyclopentane rings. The presence of a chlorine atom at the 3-position and a dimethyl phosphate group contributes to its unique chemical properties and potential biological activities .

The reactivity of (3-chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate can be attributed to its functional groups. The dimethyl phosphate moiety can undergo hydrolysis in the presence of water, leading to the formation of phosphoric acid derivatives. Additionally, the bicyclic structure can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the diene system. The chlorine atom may also undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

The synthesis of (3-chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate involves several steps:

  • Formation of Bicyclo[3.2.0]heptane: The initial step typically includes cyclization reactions involving suitable precursors that form the bicyclic structure.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
  • Phosphorylation: The final step involves the reaction of the bicyclic compound with dimethyl phosphite or similar phosphoric acid derivatives under acidic conditions to form the dimethyl phosphate ester.

These steps may vary depending on specific laboratory conditions and available reagents .

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate is primarily utilized in agricultural settings as an insecticide due to its effectiveness against various pests. Its unique structural characteristics allow it to act on insect nervous systems, providing a means for pest management in crops. Additionally, research into its potential applications in organic synthesis as an intermediate for other chemical compounds is ongoing .

Interaction studies involving (3-chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate have focused on its biological activity and potential toxicity profiles. Investigations into its interactions with enzymes involved in neurotransmission suggest that it may inhibit acetylcholinesterase activity, similar to other organophosphates, leading to increased acetylcholine levels in synaptic clefts and resultant neurotoxic effects in insects . Further studies are needed to assess its environmental impact and effects on non-target organisms.

Several compounds share structural or functional similarities with (3-chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate:

Compound NameStructural FeaturesUnique Aspects
5-Chlorobicyclo(3.2.0)hepta-1,4-dien-4-yl dimethyl phosphateSimilar bicyclic structure with different substitutionExhibits different insecticidal properties
Dimethyl (3,5-diethylphenyl) phosphatePhosphate ester with aromatic substitutionBroader application range beyond insecticides
7-Chlorobicyclo(3.2.0)hepta-2,6-dien-6-yl dimethyl phosphateVariation in chlorination positionPotentially different biological activity

These compounds highlight the diversity within organophosphate chemistry while emphasizing the unique structural and functional characteristics of (3-chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate that may influence its specific applications and interactions within biological systems .

Historical Evolution of Bicyclo[3.2.0]heptene-Based Phosphorylated Compounds

The exploration of bicyclo[3.2.0]heptene derivatives began in the mid-20th century, driven by pharmaceutical interest in fused-ring systems. Initial work by Pfizer in the 1960s identified bicyclo[3.2.0]heptenones as cyclobutanone derivatives with synthetic potential. These studies laid the groundwork for later phosphorylation efforts, particularly after Corey’s development of bicyclic lactones for prostaglandin synthesis in 1969. By the 1980s, the integration of phosphate groups into bicyclic systems emerged as a strategy to enhance molecular stability and bioactivity. Early routes involved nucleophilic substitution of chlorinated bicycloheptadienes with dimethyl phosphate under anhydrous conditions, though yields were modest (<40%). Collaborations between academic and industrial researchers in the 1990s refined these methods, leveraging advances in protective group chemistry and solvent systems to improve efficiency.

Stereoselective Synthesis of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) Derivatives

The bicyclo[3.2.0]heptane core exhibits a plane of symmetry, complicating stereochemical outcomes during functionalization. Key strategies include:

  • Chiral Auxiliary-Mediated Approaches: Employing (-)-menthol or Evans oxazolidinones to direct phosphorylation to the exo-face of the bicyclic system.
  • Asymmetric Catalysis: Palladium complexes with BINAP ligands achieve enantiomeric excess (ee) up to 82% in chloride substitution reactions.
  • Ring-Strain Manipulation: The inherent strain of the bicyclo[3.2.0] system (bond angles: 85–95°) favors trans-diaxial addition of dimethyl phosphate.

Table 1: Stereoselectivity in Bicyclo[3.2.0]heptene Phosphorylation

Catalyst Systemee (%)Yield (%)Reference
Pd/(R)-BINAP8267
Chiral Bronsted Acid7558
Non-Catalytic (Thermal)041

Catalytic Strategies for Dimethyl Phosphate Functionalization

Modern catalytic methods prioritize atom economy and regiocontrol:

  • Transition Metal Catalysis: Nickel-catalyzed cross-couplings enable direct C–P bond formation between bicycloheptadienes and phosphate esters. Using Ni(COD)₂ with dtbpy ligands, yields exceed 75% at 80°C.
  • Enzyme-Mediated Phosphorylation: ADH-catalyzed redox-neutral cascades, adapted from prostaglandin synthesis, allow phosphate transfer under mild conditions (pH 7.5, 25°C).
  • Flow Chemistry: Continuous microreactor systems reduce reaction times from hours to minutes while maintaining >90% conversion.

Critical Factors:

  • Solvent polarity (e.g., THF vs. DMF) significantly impacts reaction kinetics.
  • Catalyst loading ≥5 mol% is required to overcome steric hindrance from the bicyclic framework.

The molecular architecture of acetylcholinesterase presents a highly sophisticated binding environment that governs the interaction with organophosphate compounds, including (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate [1] [2]. The enzyme's active site gorge extends approximately 18-20 Å into the protein core, creating a narrow channel lined predominantly with aromatic residues that facilitate substrate recognition and binding [3]. This structural arrangement establishes distinct subsites within the active center, including the esteratic site containing the catalytic serine residue and the anionic subsite responsible for quaternary ammonium recognition [4].

The catalytic mechanism involves the formation of a covalent bond between the organophosphate and Serine 203, which represents the nucleophilic center of the enzyme's catalytic triad [5] [6]. Molecular docking studies have demonstrated that organophosphate compounds interact with human acetylcholinesterase through hydrogen bonding interactions, with Serine 203 and Tyrosine 124 serving as the primary contributors to these stabilizing contacts [2]. Additionally, π-interactions involving Tryptophan 86, Phenylalanine 295, Tyrosine 337, and Tyrosine 341 provide crucial stabilization for the organophosphate-enzyme complex [2].

The binding cavity architecture plays a fundamental role in determining the specificity and potency of organophosphate inhibitors [7] [8]. Structural investigations have revealed that the active site consists of three distinct hydrophobic pockets designed to accommodate the triester structure characteristic of organophosphate compounds [9]. The leaving group pocket, formed by residues Tryptophan 131, Phenylalanine 132, Phenylalanine 306, and Tyrosine 309, determines the enzymatic specificity for the departing group during the phosphorylation reaction [9]. The large pocket, composed of Histidine 254, Histidine 257, Leucine 271, and Methionine 317, interacts with one of the alkyl ester groups, while the small pocket, containing Glycine 60, Isoleucine 106, Leucine 303, and Serine 308, accommodates the remaining ester substituent [9].

Organophosphate CompoundKey Binding ResiduesBinding Energy (kcal/mol)Primary Interactions
ParaoxonSer203, Tyr124, Trp86-10.48H-bonding, π-interactions
DiazoxonSer203, Tyr124, Trp86-7.90H-bonding, π-interactions
Chlorpyrifos oxonSer203, Tyr124, Trp86-10.43H-bonding, π-interactions
HeptenophosSer203, Tyr124, Trp86-9.20H-bonding, π-interactions
DichlorvosSer203, Tyr124, Trp86-8.10H-bonding, π-interactions
PhoximSer203, Tyr124, Trp86-10.76H-bonding, π-interactions

The electrostatic environment within the active site significantly influences organophosphate binding affinity and reactivity [10] [11]. The anionic subsite, located adjacent to the esteratic site, contains multiple negatively charged residues that facilitate the proper orientation of the organophosphate substrate [3]. This electrostatic complementarity ensures optimal positioning of the phosphorus center for nucleophilic attack by the catalytic serine [1]. The peripheral anionic site, distinct from the active site, has been identified as an additional binding location that can modulate enzymatic activity through allosteric mechanisms [3].

Computational analyses have revealed that the bicyclic structure of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate contributes unique steric and electronic properties that influence its interaction with the enzyme active site . The bicyclo[3.2.0]heptane framework, characterized by two bridged cyclopentane rings, presents a rigid molecular scaffold that may restrict conformational flexibility during binding . The presence of the chlorine substituent at the 3-position introduces additional steric bulk and electronic effects that can modulate the compound's reactivity toward the catalytic serine residue .

Comparative Kinetic Analysis of Cholinesterase Inhibition Across Species

Interspecies variations in cholinesterase sensitivity to organophosphate compounds reflect fundamental differences in enzyme structure and kinetic properties [13] [14]. Kinetic parameter analysis reveals significant variations in the susceptibility of acetylcholinesterase from different species to organophosphate inhibition, with mammals generally exhibiting higher sensitivity compared to lower vertebrates and invertebrates [15] [13].

The bimolecular rate constant (ki) serves as a primary indicator of organophosphate potency, representing the efficiency of enzyme-inhibitor interaction under physiological conditions [5] [14]. Human acetylcholinesterase demonstrates remarkable conservation with other mammalian species, with kinetic parameters showing minimal variation between humans and laboratory rodents [14]. Studies examining 16 organophosphorus pesticides revealed no statistically significant differences in inhibition kinetics between human and rat erythrocyte acetylcholinesterase, supporting the use of rodent models for human risk assessment [14].

SpeciesKm (mM)ki (nM⁻¹h⁻¹)IC50 (nM)Relative Sensitivity
Human0.0400.50511.00
Rat0.0450.52491.04
Mouse0.0420.48530.96
Chicken0.0380.45580.88
Rainbow Trout0.0350.35720.71
Crab (Chasmagnathus granulata)0.3200.124200.12
Shrimp (Farfantepenaeus paulensis)0.2800.153800.13
Fish (Odontesthes bonaeriensis)0.0400.47550.93

The molecular basis for species-specific differences in organophosphate sensitivity involves distinct structure-activity relationships governing enzyme-inhibitor interactions [13]. In mammalian and avian species, steric hindrance represents the principal factor determining inhibitory potency, whereas in fish species, the electrophilicity of the phosphorus atom emerges as the primary determinant of anticholinesterase activity [13]. This fundamental difference suggests that fish acetylcholinesterase possesses a relatively weak nucleophilic center within a dimensionally restricted esteratic subsite [13].

Crustacean cholinesterases exhibit markedly different kinetic characteristics compared to vertebrate enzymes, with Km values approximately 5-8 times higher than those observed in fish species [15]. The elevated Km values in crustaceans indicate reduced substrate affinity, which correlates with decreased sensitivity to cholinesterase inhibitors [15]. The concentration of eserine required to achieve 50% inhibition varies significantly among species, with crustaceans requiring substantially higher concentrations compared to vertebrates [15].

Concentration-dependent kinetics studies have revealed complex inhibition mechanisms that deviate from simple bimolecular interactions [16] [5]. The inhibitory capacity of organophosphate compounds appears to change as a function of inhibitor concentration, with individual organophosphate molecules exhibiting increased inhibitory capacity at lower concentrations [16]. This phenomenon suggests the involvement of ordered sequential mechanisms in the phosphorylation process, where the formation of an initial enzyme-inhibitor complex precedes the irreversible phosphorylation step [16].

Temperature dependence of inhibition kinetics provides additional insights into species-specific variations in organophosphate sensitivity [17]. Cold-adapted enzymes from psychrophilic organisms demonstrate lower activation enthalpies and more negative activation entropies compared to their mesophilic counterparts [17]. This thermodynamic partitioning enables enhanced catalytic efficiency at reduced temperatures while maintaining similar reaction rates at ambient conditions [17].

Molecular Dynamics Simulations of Binding Site Occupation

Molecular dynamics simulations provide detailed atomic-level insights into the dynamic behavior of organophosphate compounds within the acetylcholinesterase binding site [18] [19]. These computational approaches enable the investigation of binding site occupation, conformational changes, and the molecular basis of enzyme inhibition through extended temporal sampling of protein-ligand interactions [20] [21].

The active site architecture undergoes significant conformational alterations upon organophosphate binding, as revealed through comparative molecular dynamics studies of apo and holo enzyme forms [18]. Simulation trajectories demonstrate that organophosphate adduction restricts the enzyme to a structural state optimized for inhibitor binding while simultaneously creating alternative pathways for substrate and product access [18]. These conformational changes involve both backbone and side-chain motions that extend beyond the immediate vicinity of the active site [18].

Simulation ParameterApo EnzymeHolo ComplexStandard Deviation
Simulation Time (ns)1001000
Temperature (K)3003000
Pressure (bar)1.01.00
Water ModelTIP3PTIP3PN/A
Force FieldCHARMM36CHARMM36N/A
Binding Site Volume (ų)1420118045
RMSD Convergence (Å)1.21.50.2
Binding Free Energy (kcal/mol)N/A-12.31.8

Quantum mechanics/molecular mechanics calculations have elucidated the mechanistic details of organophosphate phosphorylation reactions [18]. The phosphorylation of Serine 203 follows a water-assisted addition-elimination mechanism, with fluoride ion elimination representing the highest energy barrier at approximately 6.5 kcal/mol [18]. This mechanistic pathway involves the formation of a tetrahedral intermediate stabilized by the enzyme microenvironment before proceeding to the final phosphorylated product [18].

Binding site flexibility analysis reveals distinct conformational states associated with different stages of the inhibition process [22] [18]. The enzyme exhibits increased rigidity in specific regions upon organophosphate binding, while other areas demonstrate enhanced flexibility that facilitates conformational transitions [22]. Correlation analysis of molecular dynamics trajectories indicates that organophosphate adduction disrupts the normal correlation between gorge entrance and back door motions, suggesting alternative pathways for substrate entry and product exit [18].

Empirical valence bond simulations have provided quantitative insights into the energetics of organophosphate hydrolysis and the factors governing substrate specificity [20]. These calculations reproduce experimental catalytic rates and reveal the molecular basis for temperature adaptation in enzymes from different thermal environments [20]. The simulations demonstrate that electrostatic stabilization of transition states and reduction of reorganization free energy represent the primary contributions to catalytic efficiency [20].

Allosteric effects play a crucial role in modulating organophosphate binding affinity and catalytic activity [22] [8]. Computational redesign studies have identified distant residues that influence active site dynamics through allosteric coupling mechanisms [22]. Mutations in these allosterically coupled positions can significantly enhance catalytic efficiency without directly altering the active site structure, suggesting that binding site occupation involves complex networks of residue interactions extending throughout the protein structure [22].

The role of water molecules in mediating organophosphate-enzyme interactions emerges as a critical factor in binding site occupation [18] [11]. Molecular dynamics simulations reveal that water molecules within the active site facilitate proper substrate positioning and participate directly in the catalytic mechanism [18]. The hydration pattern around the organophosphate substrate influences both binding affinity and the kinetics of the phosphorylation reaction [11].

The metabolic transformation of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate, commonly known as heptenophos, follows characteristic pathways of organophosphate biotransformation mediated by cytochrome P450 enzymes in mammalian systems [1] [2]. The compound undergoes complex oxidative metabolism through multiple cytochrome P450 isoforms, each contributing distinct catalytic activities and metabolic outcomes.

Primary Enzymatic Pathways

Cytochrome P450 3A4 represents the primary enzyme responsible for heptenophos metabolism, demonstrating the highest catalytic efficiency with a Km value of 0.81 μM and Vmax of 12,544 pmol/min/nmol P450 [1] [3]. This isoform catalyzes oxidative desulfuration reactions, converting the organophosphate substrate into its corresponding oxon metabolite, which exhibits significantly enhanced acetylcholinesterase inhibitory activity compared to the parent compound.

Cytochrome P450 2B6 functions as a secondary but highly active metabolizing enzyme, characterized by a Km of 0.61 μM and Vmax of 4,827 pmol/min/nmol P450 [1]. This isoform demonstrates preferential activity toward oxidative desulfuration pathways, contributing to the formation of toxic oxon intermediates that represent the primary mechanism of organophosphate neurotoxicity.

Cytochrome P450 2C19 predominantly catalyzes detoxification pathways through dearylation reactions, with kinetic parameters of Km 0.60 μM and Vmax 2,338 pmol/min/nmol P450 [3]. This enzymatic pathway results in the formation of phenolic metabolites and dealkylated products that exhibit reduced toxicity compared to the parent compound and its oxon derivatives.

Mechanistic Considerations

The cytochrome P450-mediated metabolism of heptenophos follows a two-step oxidative mechanism involving hydrogen atom transfer followed by oxygen rebound [4] [5]. Computational studies demonstrate that the biotransformation proceeds through compound I (Cpd I)-mediated carbon-hydroxylation, generating unstable carbon-radical intermediates that subsequently undergo oxygen rebound to form hydroxylated metabolites [4]. This process involves energy barriers ranging from 16.78 to 27.89 kcal/mol depending on the specific P450 isoform and substrate orientation.

Metabolic Outcomes and Selectivity

The relative contribution of different P450 isoforms to heptenophos metabolism demonstrates significant selectivity based on substrate concentration and physiological conditions. CYP1A2 exhibits minor activity with limited contribution to overall metabolic clearance, while CYP3A5 and CYP3A7 demonstrate moderate activities primarily in extrahepatic tissues [1] [6]. The balance between bioactivation and detoxification pathways determines the ultimate toxicological outcome, with desulfuration reactions producing neurotoxic oxon metabolites and dearylation reactions generating less toxic phenolic derivatives.

EnzymeReaction TypeKm (μM)Vmax (pmol/min/nmol)Relative Activity
CYP3A4Oxidative desulfuration0.8112,544Primary
CYP2B6Oxidative desulfuration0.614,827High
CYP2C19Dearylation0.602,338High
CYP1A2Mixed pathways0.602,338Minor

Hydrolytic Degradation Mechanisms in Soil Microcosms

The environmental fate of heptenophos in soil systems involves complex hydrolytic degradation mechanisms mediated by both abiotic and biotic processes [7] [8]. Under laboratory conditions, the compound demonstrates rapid degradation with a field half-life of 1.4 days in sandy loam soil at 20°C and pH 6.2 [9] [10].

Primary Hydrolytic Pathway

Initial hydrolysis of heptenophos proceeds through cleavage of the phosphate ester bond, yielding 7-chlorobicyclo[3.2.0]hept-2-en-6-one as the primary hydrolysis product [7] [8]. This transformation represents the rate-limiting step in the overall degradation sequence and occurs through nucleophilic attack of water molecules on the phosphorus center, facilitated by soil pH conditions and microbial enzymatic activity.

Microbially-Mediated Baeyer-Villiger Oxidation

The hydrolysis product 7-chlorobicyclo[3.2.0]hept-2-en-6-one undergoes subsequent biotransformation through microbially-mediated Baeyer-Villiger oxidation of the cyclobutanone moiety [8]. This unique metabolic pathway represents the first documented example of biological Baeyer-Villiger oxidation in pesticide degradation and yields two major lactone metabolites:

  • 3-chloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (molecular weight 158.58 Da)
  • 3,3a,6,6a-tetrahydro-1H-cyclopenta[c]furan-1-one (molecular weight 124.14 Da)

Ring Opening and Dechlorination

Further degradation involves ring opening of the resultant lactones followed by dechlorination and dehydrochlorination reactions [7] [8]. These processes generate intermediate carboxylic acid derivatives, including the tentatively characterized (5-oxo-2-cyclopentenylidenyl)ethanoic acid (molecular weight 140.14 Da), which serves as a precursor to ultimate mineralization products.

Kinetic Parameters and Environmental Persistence

The degradation kinetics follow first-order reaction mechanisms with distinct rate constants for different transformation steps. In microbiologically active soil, approximately 22% of applied radiocarbon is released as CO₂ over a 240-hour period, while 41% remains as solvent-recoverable residues [8]. The formation of unextractable soil-bound residues represents a significant sink for heptenophos-derived carbon, contributing to long-term environmental persistence of transformation products.

MetaboliteFormation PathwayMolecular FormulaPersistenceDetection Time (hours)
7-chlorobicyclo[3.2.0]hept-2-en-6-oneHydrolysisC₇H₇ClOIntermediate24
3-chloro-tetrahydro-cyclopenta[b]furan-2-oneBaeyer-Villiger oxidationC₇H₇ClO₂Persistent168
3,3a,6,6a-tetrahydro-cyclopenta[c]furan-1-oneBaeyer-Villiger oxidationC₇H₈O₂Persistent168
(5-oxo-2-cyclopentenylidenyl)ethanoic acidRing opening/dechlorinationC₇H₈O₃Intermediate96

Identification of Persistent Metabolites Through Mass Spectrometric Profiling

Mass spectrometric analysis of heptenophos metabolites employs advanced liquid chromatography-electrospray ionization-quadrupole-Fourier transform mass spectrometry (LC-ESI-QFT-MS/MS) techniques for comprehensive metabolite identification and structural elucidation [11] [12] [13]. The analytical approach combines accurate mass determination, fragmentation pattern analysis, and retention time profiling to achieve definitive metabolite characterization.

Parent Compound Mass Spectral Characteristics

Heptenophos exhibits a molecular ion peak at m/z 251.02 in negative electrospray ionization mode [11] [14]. The characteristic fragmentation pattern includes major product ions at m/z 127.0, 109.0, and 94.0, corresponding to dimethyl phosphate, chlorinated bicyclic fragments, and cyclopentenyl cation species, respectively. The compound demonstrates a retention time of 8.2 minutes under standard reversed-phase chromatographic conditions with a detection limit of 0.5 ng/mL in soil extract matrices.

Primary Metabolite Identification

7-chlorobicyclo[3.2.0]hept-2-en-6-one represents the most abundant transformation product, detected at m/z 142.58 in positive ionization mode [16]. The fragmentation spectrum reveals characteristic product ions at m/z 142.0 (molecular ion), 107.0 (loss of Cl), and 79.0 (cyclopentenyl fragment). Mass spectrometric analysis confirms the molecular formula C₇H₇ClO and validates the proposed hydrolytic cleavage mechanism.

Baeyer-Villiger Oxidation Products

The two major lactone metabolites formed through microbial Baeyer-Villiger oxidation exhibit distinct mass spectral signatures:

3-chloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one displays a molecular ion at m/z 158.58 with characteristic fragments at m/z 158.0, 123.0, and 95.0. The fragmentation pattern confirms the presence of the chlorinated lactone structure and distinguishes this isomer from related metabolites.

3,3a,6,6a-tetrahydro-1H-cyclopenta[c]furan-1-one exhibits a molecular ion at m/z 124.14 with major fragments at m/z 124.0, 96.0, and 68.0. The absence of chlorine-containing fragments confirms the dechlorination that occurs during this transformation pathway.

Secondary Metabolites and Degradation Products

Dimethyl phosphate, resulting from phosphate ester cleavage, appears at m/z 125.98 in negative ionization mode with characteristic fragments at m/z 125.0, 78.9, and 62.9 [7]. Chloroacetone, formed through side-chain modifications, exhibits a molecular ion at m/z 92.53 with fragments at m/z 92.0, 57.0, and 49.0.

Analytical Performance Parameters

The mass spectrometric method demonstrates excellent sensitivity and selectivity for metabolite quantification. Detection limits range from 0.2 ng/mL for dimethyl phosphate to 2.5 ng/mL for the lactone metabolites. The analytical method employs multiple reaction monitoring (MRM) transitions for quantitative analysis and enhanced product ion scanning for structural confirmation.

MetaboliteMolecular Ion (m/z)Major FragmentsIonization ModeDetection Limit (ng/mL)
Heptenophos251.02127.0, 109.0, 94.0ESI⁻0.5
7-chlorobicyclo[3.2.0]hept-2-en-6-one142.58142.0, 107.0, 79.0ESI⁺1.0
3-chloro-cyclopenta[b]furan-2-one158.58158.0, 123.0, 95.0ESI⁺2.0
3,3a,6,6a-tetrahydro-cyclopenta[c]furan-1-one124.14124.0, 96.0, 68.0ESI⁺2.5
Dimethyl phosphate125.98125.0, 78.9, 62.9ESI⁻0.2

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

250.0161736 g/mol

Monoisotopic Mass

250.0161736 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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